molecular formula C18H18N6O3S B2945960 ethyl 2-(2-(p-tolyl)-2H-tetrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1396878-19-5

ethyl 2-(2-(p-tolyl)-2H-tetrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2945960
CAS No.: 1396878-19-5
M. Wt: 398.44
InChI Key: KRJJPSRWTWRQHY-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that contain both sulfur and nitrogen in a five-membered ring . They are known for their diverse biological significance like anticancer, antiallergic, antiviral, antibacterial, antifungal, antitubercular, and anti-inflammatory activities .


Synthesis Analysis

Thiazoles can be synthesized by several methods. One common method involves the condensation of α-haloketones with thioamides . Another method involves the reaction of 2-amino- N -aryl-4-methylthiazole-5-carboxamide with ethyl 2-cyano-3,3-bis (methylthio)acrylate .


Molecular Structure Analysis

The molecular structure of thiazoles can be analyzed using various spectroscopic techniques. For example, the 1H NMR spectrum can provide information about the types of hydrogen atoms present in the molecule, while the 13C NMR spectrum can provide information about the types of carbon atoms present .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions. For example, they can react with halogenated compounds to form new thiazole molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles can be analyzed using various techniques. For example, the melting point can be determined using a melting point apparatus, while the infrared (IR) spectrum can provide information about the types of bonds present in the molecule .

Mechanism of Action

Target of Action

Compounds with thiazole and tetrazole rings have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets, leading to a range of effects . Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Thiazole and tetrazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.

Result of Action

Thiazole and tetrazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

Safety and Hazards

Thiazoles can pose various safety hazards. For example, they can cause serious eye damage and are harmful to aquatic life .

Future Directions

Thiazoles have a wide range of biological activities, making them interesting targets for drug development. Future research could focus on synthesizing new thiazole derivatives and testing their biological activity .

Properties

IUPAC Name

ethyl 2-[[2-(4-methylphenyl)tetrazole-5-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c1-3-27-17(26)12-8-9-13-14(12)19-18(28-13)20-16(25)15-21-23-24(22-15)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJJPSRWTWRQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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